molecular formula C9H16O2 B2710976 {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol CAS No. 2089256-16-4

{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol

Cat. No.: B2710976
CAS No.: 2089256-16-4
M. Wt: 156.225
InChI Key: JGBASIMDVYXDAM-UHFFFAOYSA-N
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Description

{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol is a cyclopentane derivative featuring two key functional groups: a hydroxymethyl (-CH₂OH) group and an oxiran-2-ylmethyl substituent. The oxiran (epoxide) group introduces a three-membered cyclic ether, conferring high reactivity for nucleophilic ring-opening reactions. The compound’s molecular formula is C₉H₁₄O₂, with a molecular weight of 162.20 g/mol (calculated). Its structure combines the rigidity of the cyclopentane ring with the polarity of the alcohol and epoxide groups, making it a versatile intermediate in organic synthesis, particularly for polymers or pharmaceuticals .

Properties

IUPAC Name

[1-(oxiran-2-ylmethyl)cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-9(3-1-2-4-9)5-8-6-11-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBASIMDVYXDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol typically involves the reaction of cyclopentylmethanol with an epoxidizing agent. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the epoxide ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the oxirane ring to a diol. Reagents like lithium aluminum hydride (LiAlH4) are often used for this purpose.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring to form new compounds.

    Hydrolysis: Acidic or basic hydrolysis can open the oxirane ring, leading to the formation of diols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol involves its interaction with molecular targets such as enzymes. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This reactivity is exploited in studies of enzyme mechanisms and in the design of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol but differ in substituents, saturation, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₉H₁₄O₂ 162.20 Oxiran-2-ylmethyl, hydroxymethyl Epoxide, primary alcohol
(2-Methyl-1-cyclopenten-1-yl)methanol C₇H₁₂O 112.17 Methyl, hydroxymethyl Cyclopentene, primary alcohol
(1-Methylcyclopentyl)methanol C₇H₁₄O 114.19 Methyl, hydroxymethyl Saturated cyclopentane, primary alcohol
1-Methylcyclopentanol C₆H₁₂O 100.16 Methyl, hydroxyl Saturated cyclopentane, secondary alcohol

Physical Properties (Inferred)

  • Polarity: The target’s dual polar groups (-OH and epoxide) likely enhance water solubility compared to non-epoxidized analogs like (1-Methylcyclopentyl)methanol.
  • Crystallinity: –4 highlights cyclopentylmethanol derivatives forming hydrogen-bonded solvates, suggesting the target may exhibit similar crystalline behavior under specific conditions .

Research Findings and Methodologies

  • Crystallography: Studies on related cyclopentylmethanol solvates (e.g., –4) used X-ray diffraction to resolve hydrogen-bonding networks, a technique applicable to the target compound for analyzing solid-state interactions .
  • Synthetic Routes : While direct synthesis data for the target is absent, analogous epoxide-containing alcohols are typically synthesized via epoxidation of alkenes or nucleophilic substitutions.

Biological Activity

{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol, with the molecular formula C9_9H16_{16}O2_2 and a molecular weight of 156.22 g/mol, is an epoxide-containing compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylmethanol with epoxidizing agents, such as m-chloroperbenzoic acid (m-CPBA). The reaction is generally conducted in solvents like dichloromethane under controlled temperature conditions to maintain the stability of the epoxide ring. The following table summarizes key synthesis parameters:

Parameter Details
Starting Material Cyclopentylmethanol
Epoxidizing Agent m-Chloroperbenzoic acid (m-CPBA)
Solvent Dichloromethane
Temperature Low temperatures

The biological activity of this compound is primarily attributed to its reactive oxirane ring, which can form covalent bonds with nucleophilic sites on enzymes. This reactivity allows it to act as an inhibitor or modifier of enzyme activity, particularly in studies involving epoxide hydrolases.

Key Reactions:

  • Oxidation : Converts the compound into ketones or aldehydes using agents like potassium permanganate.
  • Reduction : The oxirane ring can be reduced to form diols using lithium aluminum hydride.
  • Substitution and Hydrolysis : The oxirane ring can undergo nucleophilic substitutions or hydrolysis, leading to various derivatives.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer effects. Below are key findings from recent studies:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial properties against various pathogens. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50_{50}) values were found to be:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

Case Studies

A study focusing on the biological activity of similar compounds highlighted the importance of structural variations in enhancing antimicrobial efficacy. For example, derivatives of cyclopentylmethanol were synthesized and tested for their biological activities, revealing that modifications to the oxirane structure could significantly influence potency and selectivity against specific pathogens.

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